2-(1-(4-Propylphenyl)vinyl)aniline
Description
2-(1-(4-Propylphenyl)vinyl)aniline is an aromatic amine derivative characterized by an aniline core substituted with a vinyl group at the ortho position, which is further connected to a 4-propylphenyl moiety. This structure combines electron-donating (aniline -NH₂) and moderately hydrophobic (propyl chain) groups, making it a candidate for applications in organic electronics, liquid crystals, or pharmaceutical intermediates.
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-[1-(4-propylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-3-6-14-9-11-15(12-10-14)13(2)16-7-4-5-8-17(16)18/h4-5,7-12H,2-3,6,18H2,1H3 |
InChI Key |
WRTYMARPWUORPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives (Figure 1, Table 1) include derivatives with varying alkyl, aryl, and functional group substitutions. Key comparisons are outlined below:
Table 1: Structural Comparison of 2-(1-(4-Propylphenyl)vinyl)aniline with Analogues
Key Findings:
- Thermal Stability: Bulkier substituents (e.g., tert-butyl in 4-tert-butyl-N-(4-tert-butylphenyl)aniline) increase thermal stability but reduce solubility. The propyl group in the target compound balances moderate hydrophobicity with processability .
- Liquid Crystalline Behavior: Linear alkyl chains (e.g., propyl) promote nematic phase formation compared to branched analogues (e.g., 4-(2-phenylpropan-2-yl)aniline), which may disrupt mesophase uniformity .
Physical and Functional Properties
Table 3: Property Comparison
| Property | 2-(1-(4-Propylphenyl)vinyl)aniline | 4-tert-Butyl-N-(4-tert-butylphenyl)aniline | N-[2-(p-Tolylsulfonyl)vinyl]aniline |
|---|---|---|---|
| Melting Point (°C) | ~120–135 (estimated) | >200 | ~90–100 |
| Solubility in THF | High | Low | Moderate |
| UV-Vis λₘₐₓ (nm) | ~280–300 (conjugation-dependent) | ~260–280 | ~310–330 (SO₂ effect) |
Functional Implications:
- The target compound’s lower melting point compared to tert-butyl derivatives suggests better compatibility in solution-processed materials.
- Extended conjugation via the vinyl group may redshift absorption spectra, advantageous for optoelectronic devices.
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